Methyl 5-ethynylpyridine-2-carboxylate
Overview
Description
Methyl 5-ethynylpyridine-2-carboxylate is a chemical compound with the CAS Number: 17880-61-4 . Its IUPAC name is methyl 5-ethynyl-2-pyridinecarboxylate . The compound has a molecular weight of 161.16 .
Molecular Structure Analysis
The InChI code for Methyl 5-ethynylpyridine-2-carboxylate is 1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 5-ethynylpyridine-2-carboxylate is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 5-ethynylpyridine-2-carboxylate has been studied for its potential in various chemical synthesis processes. For example, Zhu et al. (2003) explored the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation processes, resulting in the formation of tetrahydropyridine derivatives in high yields with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Ikramov et al. (2021) conducted a study on the reaction of 2-methyl-5-ethynylpyridine N-oxide with various amines, leading to the synthesis of N-oxides of pyridylacetylenic amines (Ikramov, Ziyadullayev, Khamidjanov, Bojariev, & Khandamov, 2021).
Biological Applications
In the realm of medicinal chemistry, Sudhana and Adi (2019) investigated the synthesis and biological evaluation of dihydropyridine analogs, which are related to methyl 5-ethynylpyridine-2-carboxylate, as potent antioxidants (Sudhana & Adi, 2019). This research provides insights into the potential use of similar compounds in addressing oxidative stress-related diseases.
Synthesis of Heterocyclic Compounds
The role of methyl 5-ethynylpyridine-2-carboxylate in the synthesis of various heterocyclic compounds has been explored. For instance, Galenko et al. (2015) demonstrated the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, showcasing the versatility of pyridinium ylides in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Coordination Polymers and Structural Studies
Cisterna et al. (2018) investigated the influence of positional isomeric effect using ligands containing pyridyl, triazole, and carboxylate fragments, including derivatives of methyl 5-ethynylpyridine-2-carboxylate, in the construction of Cd(II) coordination polymers (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).
Safety And Hazards
The compound is associated with certain hazards and precautionary statements. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
methyl 5-ethynylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYCVRHIHIYNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340923 | |
Record name | methyl 5-ethynylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethynylpyridine-2-carboxylate | |
CAS RN |
17880-61-4 | |
Record name | methyl 5-ethynylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-ethynylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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